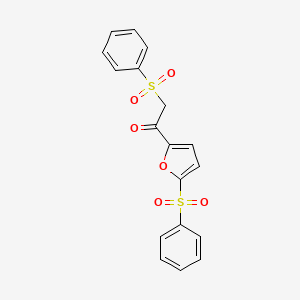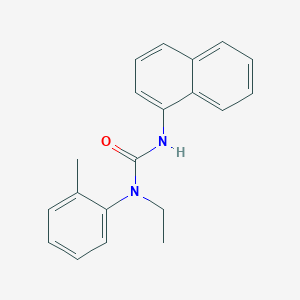
(E)-15,15,16,16,16-pentadeuteriohexadec-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-15,15,16,16,16-pentadeuteriohexadec-2-enal is a deuterated aldehyde compound Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-15,15,16,16,16-pentadeuteriohexadec-2-enal typically involves the deuteration of hexadec-2-enal. This can be achieved through several methods, including:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Utilizing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure the efficient incorporation of deuterium.
化学反応の分析
Types of Reactions
(E)-15,15,16,16,16-pentadeuteriohexadec-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.
Major Products
Oxidation: Hexadec-2-enoic acid.
Reduction: Hexadec-2-enol.
Substitution: Various substituted hexadec-2-enal derivatives.
科学的研究の応用
(E)-15,15,16,16,16-pentadeuteriohexadec-2-enal has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to understand the role of specific hydrogen atoms in biological processes.
Medicine: Investigated for its potential use in drug development, particularly in improving the stability and efficacy of pharmaceuticals.
Industry: Utilized in the production of deuterated materials for various industrial applications, including advanced materials and chemical synthesis.
作用機序
The mechanism of action of (E)-15,15,16,16,16-pentadeuteriohexadec-2-enal involves the interaction of its aldehyde group with various molecular targets. The deuterium atoms can influence the rate of chemical reactions by altering the bond dissociation energies and reaction kinetics. This can lead to changes in the metabolic pathways and biological activities of the compound.
類似化合物との比較
Similar Compounds
Hexadec-2-enal: The non-deuterated version of the compound.
Deuterated Aldehydes: Other aldehydes with deuterium incorporation, such as (E)-2-deuteriohexadec-2-enal.
Uniqueness
(E)-15,15,16,16,16-pentadeuteriohexadec-2-enal is unique due to the specific placement of deuterium atoms, which can significantly alter its physical and chemical properties compared to its non-deuterated counterpart. This makes it particularly valuable in studies involving isotope effects and in applications requiring enhanced stability and altered reactivity.
特性
分子式 |
C16H30O |
|---|---|
分子量 |
243.44 g/mol |
IUPAC名 |
(E)-15,15,16,16,16-pentadeuteriohexadec-2-enal |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+/i1D3,2D2 |
InChIキー |
KLJFYXOVGVXZKT-AKCNZVNDSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCC/C=C/C=O |
正規SMILES |
CCCCCCCCCCCCCC=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B11943206.png)




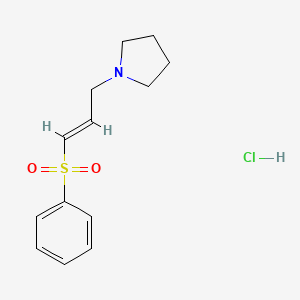

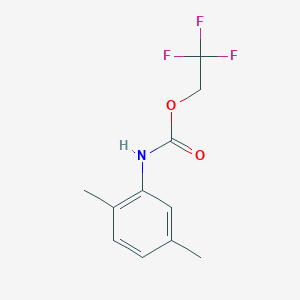
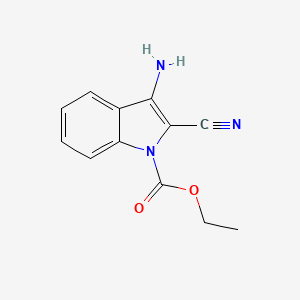
![9,9-Dimethyl-7-phenyl-3-oxa-9-azabicyclo[3.3.1]non-6-en-9-ium iodide](/img/structure/B11943267.png)
